molecular formula C13H21BN2O3 B8051201 (S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8051201
M. Wt: 264.13 g/mol
InChI Key: FVBWLIPNYGDMCQ-NSHDSACASA-N
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Description

(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a sophisticated chiral organoboron reagent that serves as a critical intermediate in modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical research. Its primary research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3458913/]. The incorporation of the chiral tetrahydrofuran moiety adjacent to the pyrazole ring introduces a stereocenter, making this boronic ester particularly valuable for the synthesis of enantiomerically defined compounds. This is crucial in medicinal chemistry, where the three-dimensional structure of a molecule can dictate its biological activity, potency, and selectivity [https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00695]. Researchers utilize this compound to efficiently introduce the (S)-1-(tetrahydrofuran-3-yl)-1H-pyrazole fragment into more complex architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Its application is predominantly focused on creating novel active pharmaceutical ingredients (APIs), kinase inhibitors, and other biologically relevant heterocycles that require precise spatial orientation for optimal interaction with their biological targets. The stability provided by the pinacol boronic ester group ensures good handling and storage properties, facilitating its use in multi-step synthetic sequences.

Properties

IUPAC Name

1-[(3S)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBWLIPNYGDMCQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H]3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a crucial building block in organic synthesis. It can facilitate the formation of complex molecules through various reactions such as:

  • Oxidation : To introduce new functional groups.
  • Reduction : To modify oxidation states.
  • Substitution Reactions : Participating in nucleophilic or electrophilic substitutions.

The compound exhibits promising biological activities that can be leveraged for therapeutic applications:

Enzyme Inhibition

Research indicates that pyrazole derivatives can inhibit enzymes involved in metabolic pathways. For example:

  • Tryptophan Hydroxylase (TPH1) : Inhibitors targeting TPH1 are explored for obesity treatments.

Anticancer Properties

Dioxaborolane-containing compounds have been studied for their anticancer effects:

  • Mechanism : These compounds may interact with kinases involved in tumor progression.
  • Case Studies : Certain derivatives have shown potential to inhibit cancer cell proliferation through apoptosis induction.

Structure-Activity Relationship (SAR)

The biological activity is influenced by substituents on the pyrazole ring and dioxaborolane group. The following table summarizes some SAR findings from related compounds:

CompoundSubstituentActivityReference
Compound AMethyl at position 3TPH1 Inhibitor (64% at 100 µM)
Compound BEthyl at position 4Anticancer (IC50 = 37 nM)
Compound CHydroxyl at position 1Increased potency against EGFR

Pharmacological Studies

Pharmacological evaluations reveal several important aspects:

  • In Vivo Studies : Animal models indicate that pyrazole derivatives can reduce tumor size and improve survival rates.
  • Safety Profile : Preliminary assessments suggest manageable safety profiles with minimal adverse effects at therapeutic concentrations.

Comparison with Similar Compounds

1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903550-26-5)

  • Structure : Replaces the tetrahydrofuran-3-yl group with a tetrahydropyran (oxane) ring.
  • Molecular Formula : C₁₄H₂₃BN₂O₃ (identical to the target compound).
  • Key Differences :
    • The six-membered tetrahydropyran ring increases steric bulk, reducing solubility in polar solvents .
    • Lower reactivity in Suzuki couplings due to hindered boron accessibility .

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0)

  • Structure : Lacks the tetrahydrofuran group; substituted with a methyl group.
  • Molecular Formula : C₉H₁₅BN₂O₂.
  • Key Differences: Simpler structure with lower molecular weight (194.04 g/mol) . Reduced stereochemical complexity but higher volatility. Limited utility in asymmetric synthesis due to absence of chiral centers .

Boronate Ester Modifications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS: 1604036-71-6)

  • Structure : Features a trifluoromethylphenyl-ethyl substituent.
  • Molecular Formula : C₁₈H₂₂BF₃N₂O₂.
  • Key Differences :
    • The electron-withdrawing CF₃ group enhances electrophilicity of the boron center, accelerating cross-coupling reactions .
    • Higher lipophilicity (LogP ~3.2) compared to the target compound (LogP ~1.8) .

Heterocyclic Core Variations

1-(Tetrahydro-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole

  • Structure : Benzotriazole core instead of pyrazole.
  • Molecular Formula : C₁₇H₂₄BN₃O₃.
  • Key Differences :
    • Benzotriazole imparts stronger π-π stacking interactions, useful in materials science .
    • Reduced metabolic stability in biological systems due to triazole ring susceptibility to oxidation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Reactivity in Suzuki Coupling
(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1040377-03-4 C₁₄H₂₃BN₂O₃ 278.16 Chiral THF substituent Moderate
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 903550-26-5 C₁₄H₂₃BN₂O₃ 278.16 Tetrahydropyran substituent Low
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 761446-44-0 C₉H₁₅BN₂O₂ 194.04 Methyl substituent High
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole 1604036-71-6 C₁₈H₂₂BF₃N₂O₂ 366.19 Trifluoromethylphenyl group Very High

Preparation Methods

Reaction Scheme:

\ce1R4Brpyrazole+B(OR)3>[HexLi][THF,70°Cto80°C]1R4Bpinpyrazole\ce{1-R-4-Br-pyrazole + B(OR')3 ->[HexLi][THF, -70°C to -80°C] 1-R-4-Bpin-pyrazole}

Key Steps :

  • Lithiation : 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is treated with hexyllithium in tetrahydrofuran (THF) at -70°C to -80°C.

  • Borylation : Trimethyl borate or tripropoxyboron is added, followed by quenching with tetramethyl ethylene glycol to form the pinacol boronate ester.

  • Workup : Acidic hydrolysis (e.g., glacial acetic acid) and purification via extraction/recrystallization.

Data :

ParameterValueSource
Yield30–82% (dependent on R group)
Purity (GC/HPLC)98–99%
Reaction Time2.5–3 hours

Stereochemical Considerations :
The (S)-tetrahydrofuran-3-yl group is introduced via chiral starting materials or resolved intermediates. Asymmetric induction during boronation remains unachieved in this method, necessitating post-synthesis chiral resolution.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling enables modular assembly of the pyrazole and tetrahydrofuran moieties. A protocol adapted from EP3280710B1 involves:

Reaction Scheme:

\ce4Bromo1Hpyrazole+(S)Tetrahydrofuran3ylBpin>[Pd(dppf)Cl2][Na2CO3,THF/H2O]TargetCompound\ce{4-Bromo-1H-pyrazole + (S)-Tetrahydrofuran-3-yl-Bpin ->[Pd(dppf)Cl2][Na2CO3, THF/H2O] Target Compound}

Optimized Conditions :

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : Na₂CO₃ (2–3 equiv)

  • Solvent : THF/H₂O (4:1 v/v)

  • Temperature : 80–100°C

Data :

ParameterValueSource
Yield65–75%
ee>99% (using chiral Bpin reagent)
Reaction ScaleUp to 100 g

Advantages :

  • Compatibility with sensitive functional groups (e.g., esters, nitriles).

  • Scalability for industrial production.

Enantioselective Hydroboration for Chiral Induction

Rhodium-catalyzed asymmetric hydroboration (PMC8213697) offers direct access to enantioenriched boronic esters. Applied to the target compound:

Reaction Scheme:

\ceα,βUnsaturatedAmide+HBpin>[Rh/(S)DIOP][THF](S)BpinIntermediate>[Cyclization]TargetCompound\ce{\alpha,\beta-Unsaturated Amide + HBpin ->[Rh/(S)-DIOP][THF] (S)-Bpin Intermediate ->[Cyclization] Target Compound}

Critical Factors :

  • Ligand : (S)-DIOP ensures enantioselectivity (up to 99% ee).

  • Substrate : β,β-Disubstituted α,β-unsaturated amides yield tertiary boronic esters.

Data :

ParameterValueSource
ee92–99%
Yield70–85%
TONUp to 500

Limitations :

  • Requires specialized Rh catalysts and anhydrous conditions.

  • Limited substrate scope compared to Suzuki coupling.

Protecting Group Strategies for Regioselectivity

To avoid unwanted N-alkylation, SEM (2-(trimethylsilyl)ethoxymethyl) protection is employed (Ambeed):

Reaction Scheme:

\ce4Bromo1Hpyrazole>[SEMCl,NaH][DMF]SEMprotectedpyrazole>[Borylation][Deprotection]TargetCompound\ce{4-Bromo-1H-pyrazole ->[SEM-Cl, NaH][DMF] SEM-protected pyrazole ->[Borylation][Deprotection] Target Compound}

Data :

ParameterValueSource
Protection Yield86%
Deprotection AgentTFA/H₂O

Application : Ensures exclusive C-4 boronation, critical for avoiding regioisomers.

Comparison of Methods

MethodYieldeeScalabilityComplexity
Lithiation-Borylation30–82%N/A*HighModerate
Suzuki Coupling65–75%>99%HighLow
Asymmetric Hydroboration70–85%92–99%MediumHigh

*Requires post-synthesis resolution.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.77 (s, 1H, pyrazole-H), 7.82 (s, 1H, pyrazole-H), 4.38 (m, 1H, THF-CH), 1.34 (s, 12H, Bpin-CH₃).

HPLC Purity :

  • 98–99% (C18 column, MeCN/H₂O + 0.1% TFA).

Chiral Analysis :

  • Chiralpak AD-H column, 99% ee (n-hexane/i-PrOH = 90:10) .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves coupling a pyrazole precursor with a boronate ester. Key steps include:

  • Mitsunobu Reaction : For stereochemical control, (S)-configured tetrahydrofuran-3-yl groups are introduced via diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in anhydrous THF, reacting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives .
  • Cyclization : Refluxing with 2,5-dimethoxytetrahydrofuran in acetic acid to form the tetrahydrofuran ring .
  • Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or extraction (CH₂Cl₂) followed by MgSO₄ drying .

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated analogs are present) confirm regiochemistry and boron integration .
  • Mass Spectrometry : High-resolution MS (e.g., FAB or HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 363.1170) .
  • IR Spectroscopy : Confirms functional groups (e.g., boronate ester B-O stretches at ~1340–1310 cm⁻¹) .

Advanced Research Questions

Q. How is stereochemical control achieved at the tetrahydrofuran-3-yl group?

Enantioselective synthesis employs chiral auxiliaries or catalysts. For example:

  • Chiral Lactate Esters : Ethyl phenyllactate derivatives are coupled with boronate-containing phenols under Mitsunobu conditions, retaining enantiomeric purity via strict anhydrous and inert (N₂) conditions .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves absolute configuration in analogs .

Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions with this boronate?

  • Hydrolytic Stability : The pinacol boronate group is moisture-sensitive. Reactions require anhydrous solvents (e.g., THF) and Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Byproduct Formation : Competing protodeboronation occurs if bases (e.g., K₂CO₃) are improperly balanced. Optimization involves tuning pH and temperature .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Reaction Time : Extended reflux (16 hrs vs. 1 hr) improves yields but risks decomposition .
  • Purification Methods : Dry-load chromatography (Celite) minimizes product loss compared to standard column techniques .

Data Contradiction Analysis

Q. Why do NMR spectra of similar analogs show variability in boron-related splitting patterns?

  • Dynamic Effects : Boron’s quadrupolar moment causes signal broadening. Low-temperature NMR (-20°C) or using deuterated solvents (CDCl₃) enhances resolution .
  • Isotopic Purity : Natural abundance of ¹⁰B vs. ¹¹B may split signals in high-field instruments .

Q. Why do some protocols report poor reproducibility in coupling reactions?

  • Oxygen Sensitivity : Boronate esters oxidize readily. Strict Schlenk techniques or glovebox use are critical .
  • Catalyst Purity : Commercial Pd sources may contain stabilizers (e.g., PVC). Pre-treatment with Ph₂PH reduces interference .

Methodological Best Practices

Q. What storage conditions ensure compound stability?

  • Temperature : Store at -20°C under argon .
  • Light Sensitivity : Amber vials prevent UV-induced decomposition of the pyrazole core .

Q. How to scale up synthesis without compromising enantiomeric excess?

  • Continuous Flow Systems : Improve heat/mass transfer for Mitsunobu reactions, maintaining >98% ee .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track boronate integrity during reflux .

Tables for Key Data

Property Value/Observation Reference
Molecular Weight366.19 g/mol (analog)
¹H NMR (CDCl₃)δ 5.37 (s, 2H, CH₂), 8.39 (s, 1H, triazole)
HRMS (FAB)[M+H]⁺ 363.1170 (C₁₉H₁₃N₆F₂)
Optimal Reaction Temp50°C (copper-catalyzed click chemistry)

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